CID 70452135

Description

CID 70452135 (hereafter referred to by its PubChem identifier) is a compound cataloged in the PubChem database. This absence precludes a definitive introduction to the compound. PubChem entries typically include molecular formulas, structural diagrams, and physicochemical properties, but none of the evidence explicitly describes CID 70452135.

Properties

Molecular Formula |

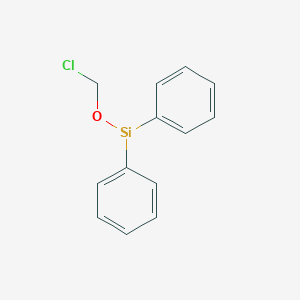

C13H12ClOSi |

|---|---|

Molecular Weight |

247.77 g/mol |

InChI |

InChI=1S/C13H12ClOSi/c14-11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

MJTNFWKUSJOGBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 70452135 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents. The process typically involves dissolving the phenyl-containing diamine substance and other reactants in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of CID 70452135 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

CID 70452135 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving CID 70452135 typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions may vary, including temperature, pressure, and solvent choice, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of CID 70452135 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 70452135 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: CID 70452135 is used in the production of materials and chemicals with specific properties, making it valuable in industrial applications

Mechanism of Action

Conclusion

CID 70452135 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and researchers, contributing to advancements in chemistry, biology, medicine, and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 70452135 lacks explicit data, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a generalized approach based on methodologies and examples from the provided sources:

Structural Comparison

- Example Framework : compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) using 2D/3D overlays to highlight structural similarities and differences in steroid backbones or functional groups . Similarly, illustrates oscillatoxin derivatives (CIDs 101283546, 185389) to show how methylation or hydroxylation alters bioactivity .

- Hypothetical Application to CID 70452135: If CID 70452135 belongs to a known chemical class (e.g., flavonoids, alkaloids), its structure could be compared to related compounds using tools like PubChem’s "Similar Compounds" feature or computational docking studies.

Functional and Pharmacological Comparison

- Example from Chemotherapy-Induced Diarrhea (CID) : and discuss "CID" (chemotherapy-induced diarrhea) and compare treatments like octreotide (a synthetic hormone) with herbal formulations (e.g., Xianglian Wan, Fuzi Lizhong Wan) . While unrelated to the compound CID 70452135, this demonstrates how functional comparisons require clear contextual alignment.

- Mass Spectrometry Techniques : –18 compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for analyzing compounds like sulfonamides or ubiquitinated proteins. These studies emphasize that CID generates stable fragments for structural elucidation, whereas ETD preserves post-translational modifications .

Data Table for Hypothetical Comparison

Research Findings and Limitations

- Key Gaps: The absence of data for CID 70452135 in the evidence highlights challenges in conducting a rigorous comparison. For example: Structural data (e.g., GC-MS profiles in ) are critical for identifying analogs but are unavailable for CID 70452135 .

- Methodological Insights : and emphasize reproducibility in analytical chemistry, requiring detailed protocols for compound characterization . Without such protocols for CID 70452135, comparisons remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.